molecular formula C14H19N3O4 B14850804 Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate

Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate

Cat. No.: B14850804
M. Wt: 293.32 g/mol
InChI Key: DCUAGOUCSRLPPI-UHFFFAOYSA-N
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Description

Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate is a complex organic compound that features a tert-butyl group, an acetylamino group, and a formylpyridinyl group

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

tert-butyl N-[(6-acetamido-4-formylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C14H19N3O4/c1-9(19)16-12-6-10(8-18)5-11(17-12)7-15-13(20)21-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,20)(H,16,17,19)

InChI Key

DCUAGOUCSRLPPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same steps as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its acetylamino group can mimic natural substrates, allowing researchers to investigate biochemical pathways and enzyme mechanisms.

Medicine

Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective properties.

    N-Boc-N-methylethylenediamine: Another compound with a tert-butyl group used in organic synthesis.

    Tert-butyl (4-aminocyclohexyl)carbamate: A compound with similar reactivity and applications.

Uniqueness

Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for use in various fields .

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